(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and propanoic acid moieties. This compound is often used in the synthesis of peptides and other biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with appropriate reagents to introduce the Fmoc group.
Coupling Reaction: The protected amino acid is coupled with the piperazine derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or fluorenyl derivatives.
Scientific Research Applications
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays.
Material Science: It is employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C27H33N3O6 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m0/s1 |
InChI Key |
WURNFZDTXMOKNM-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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